
4-Hydroxy-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a five-membered oxadiazolidine ring and a six-membered cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the formation of the oxadiazolidine ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
- 6-[5-(4-phenylphenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one
- (6E)-2,4-dibromo-6-(4-{[(4-ethoxyphenyl)amino]methyl}-5-thioxo-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
137361-19-4 |
|---|---|
Fórmula molecular |
C8H6N2O3S |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
5-(2,5-dihydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H6N2O3S/c11-4-1-2-6(12)5(3-4)7-9-10-8(14)13-7/h1-3,11-12H,(H,10,14) |
Clave InChI |
WXBWWPDIQSHHTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C2=NNC(=S)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


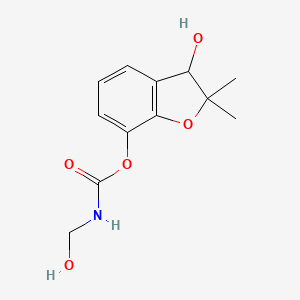
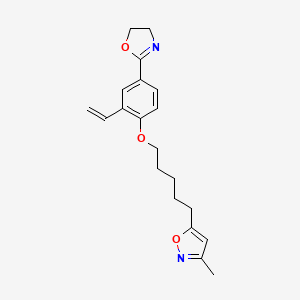
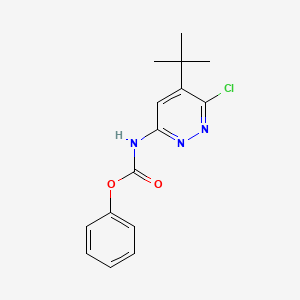
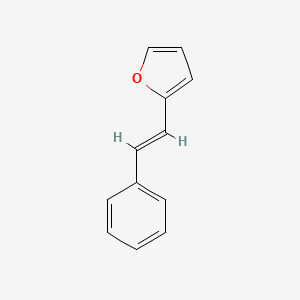


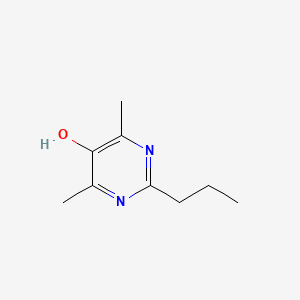
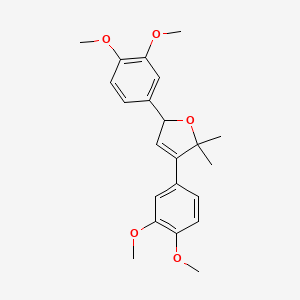

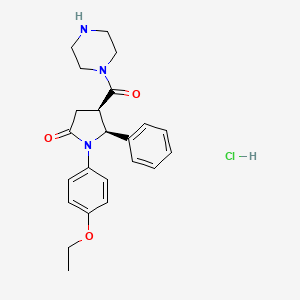

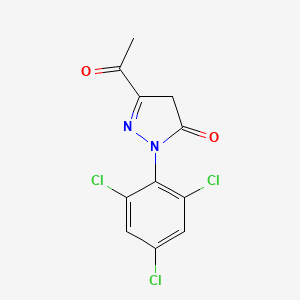
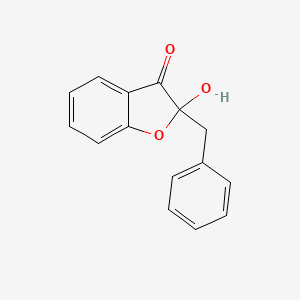
![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)
